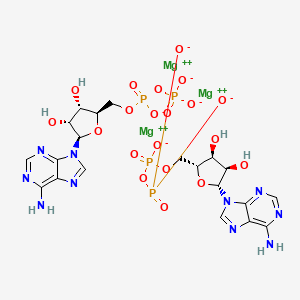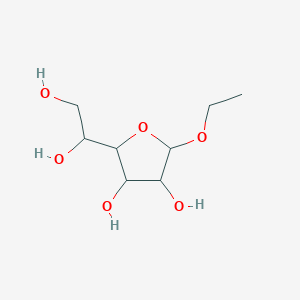
2-((5-Methylisoxazol-3-yl)methylene)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Methylisoxazol-3-yl)methylene)hydrazinecarboxamide is a compound with the molecular formula C6H8N4O2 and a molecular weight of 168.15 g/mol . It is an amide derivative of hydrazine and contains an isoxazole ring, which is a five-membered heterocyclic moiety with one oxygen and one nitrogen atom at adjacent positions . Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
The synthesis of 2-((5-Methylisoxazol-3-yl)methylene)hydrazinecarboxamide typically involves the reaction of 5-methylisoxazole-3-carbaldehyde with hydrazinecarboxamide under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Catalysts and other additives may be used to enhance the reaction efficiency and reduce the formation of by-products .
Chemical Reactions Analysis
2-((5-Methylisoxazol-3-yl)methylene)hydrazinecarboxamide can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions where functional groups on the isoxazole ring or the hydrazinecarboxamide moiety are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
2-((5-Methylisoxazol-3-yl)methylene)hydrazinecarboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((5-Methylisoxazol-3-yl)methylene)hydrazinecarboxamide involves its interaction with molecular targets in biological systems. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The hydrazinecarboxamide moiety can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity . The exact pathways and targets involved depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
2-((5-Methylisoxazol-3-yl)methylene)hydrazinecarboxamide can be compared with other similar compounds, such as:
5-Methylisoxazole-3-carbaldehyde: A precursor in the synthesis of the compound, with similar structural features but different reactivity and applications.
Isoxazole derivatives: A broad class of compounds with diverse biological activities, including analgesic, anti-inflammatory, and anticancer properties.
Hydrazinecarboxamide derivatives: Compounds with similar functional groups but different core structures, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C6H8N4O2 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
[(E)-(5-methyl-1,2-oxazol-3-yl)methylideneamino]urea |
InChI |
InChI=1S/C6H8N4O2/c1-4-2-5(10-12-4)3-8-9-6(7)11/h2-3H,1H3,(H3,7,9,11)/b8-3+ |
InChI Key |
KEIUKRYUAXFZBV-FPYGCLRLSA-N |
Isomeric SMILES |
CC1=CC(=NO1)/C=N/NC(=O)N |
Canonical SMILES |
CC1=CC(=NO1)C=NNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-Chloro-6-(4-ethoxy-phenyl)-thieno[3,2-d] pyrimidine](/img/structure/B15205058.png)



![4-Fluoro-2-iodobenzo[d]oxazole](/img/structure/B15205107.png)
![2-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B15205112.png)
